2,3-Dihydrobenzofuran-5-ol
Overview
Description
2,3-Dihydrobenzofuran-5-ol is a chemical compound that has been identified as an impurity of Tocopherol . It is also known as an Acetylcholinesterase (AChE) inhibitor extracted from L. camara and can be used as a biopesticide .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans has been a subject of research for many years. One approach involves the use of strategies for the synthesis of 2,3-dihydrobenzofurans . Another method involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The oxygen atoms are adjacent to aromatic systems .Chemical Reactions Analysis
The binding affinity of 2,3-Dihydrobenzofuran-5-ol derivatives against various pathogens has been studied . The compounds are not equally effective against all pathogens, but certain derivatives can work against almost all given pathogens .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzofuran-5-ol include a melting point of 106-107 °C, a boiling point of 287.4±29.0 °C (Predicted), and a density of 1.260 . It also has a molecular weight of 136.15 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydrobenzofuran-5-ol, have been shown to exhibit strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Properties
Benzofuran compounds are also known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Effects
The anti-oxidative effects of benzofuran compounds make them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
Use in Synthesis of Other Compounds
2,3-Dihydrobenzofuran-5-ol can be used in the synthesis of other complex benzofuran derivatives . These derivatives can then be further elaborated via traditional transition-metal catalysed coupling reactions .
Potential Use in Targeted Therapies
The development of promising compounds with targeted therapy potentials and little side effects is a main goal of medical researchers . Benzofuran derivatives, including 2,3-Dihydrobenzofuran-5-ol, are being explored for their potential in this area .
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-5-ol, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to have significant activity against various pathogens, such as fungi, viruses, and bacteria .
Mode of Action
Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that 2,3-Dihydrobenzofuran-5-ol might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
It is known that benzofuran derivatives can influence a variety of biological processes, suggesting that 2,3-dihydrobenzofuran-5-ol may also affect multiple pathways .
Pharmacokinetics
Furthermore, the insertion of a quaternary center into the 2,3-Dihydrobenzofuran core blocked a key site of metabolism and improved the solubility, leading to good in vivo rat and dog pharmacokinetics .
Result of Action
Benzofuran derivatives have been reported to have potent antibacterial activity . Additionally, some substituted benzofurans have shown dramatic anticancer activities . These findings suggest that 2,3-Dihydrobenzofuran-5-ol may have similar effects.
Action Environment
It is known that the production of 2,3-dihydrobenzofuran is favored at lower temperatures and with the shortest residence time for the fast pyrolysis process . This suggests that the environmental conditions could potentially influence the action and stability of 2,3-Dihydrobenzofuran-5-ol.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKOGUXPNAUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456059 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-5-ol | |
CAS RN |
40492-52-2 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-dihydrobenzofuran-5-ol interesting for antioxidant development?
A1: While the provided articles don't delve into detailed mechanisms, [] mentions that derivatives of 2,3-dihydrobenzofuran-5-ol exhibit an ability to penetrate brain tissue. This property makes them particularly attractive for developing therapies against cerebrovascular diseases, where oxidative stress is a contributing factor. This suggests that the core structure of 2,3-dihydrobenzofuran-5-ol might possess inherent antioxidant properties that could be further enhanced and tailored through specific modifications.
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